2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-nitro-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopentanone, followed by the addition of 4-nitro-1H-pyrazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentanone.
Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)cyclopentan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)cyclopentan-1-ol
- 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol
- 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrazole ring and cyclopentanol moiety also contributes to its unique structural and functional properties .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7-8,12H,1-3H2 |
InChI Key |
GMMDMYGCQBKABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.